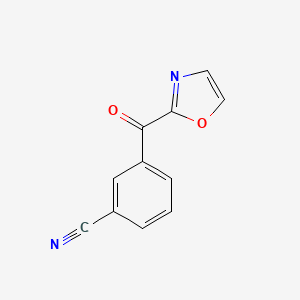

2-(3-Cyanobenzoyl)oxazole

Description

Significance of the Oxazole (B20620) Ring System in Contemporary Chemical Research

The oxazole motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds. nih.govsemanticscholar.orgnih.gov Its presence is noted in numerous natural products, many of which exhibit potent pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.govrsc.org Marine organisms, in particular, are a rich source of oxazole-containing alkaloids with significant therapeutic potential. mdpi.com

Beyond pharmaceuticals, oxazole derivatives are integral to the development of agrochemicals, such as pesticides and fungicides. numberanalytics.com In the field of materials science, oxazole-based compounds are being explored for their applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their unique electronic and photophysical properties. numberanalytics.comnumberanalytics.comirjmets.com The versatility of the oxazole ring also makes it a valuable intermediate in organic synthesis, enabling the construction of more complex molecular architectures. irjmets.com

Table 1: Applications of the Oxazole Ring System

| Field | Applications |

| Medicinal Chemistry | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory agents tandfonline.comnih.govnih.gov |

| Agrochemicals | Pesticides, Fungicides numberanalytics.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Photovoltaic Devices numberanalytics.comnumberanalytics.comirjmets.com |

| Organic Synthesis | Building block for complex molecules irjmets.com |

Structural Characteristics of the Oxazole Heterocycle and its Aromaticity

The oxazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₃NO. numberanalytics.com It consists of three carbon atoms, one nitrogen atom, and one oxygen atom. numberanalytics.com All atoms in the ring are sp2 hybridized, and the ring contains six delocalized π-electrons (one from each carbon, one from the nitrogen, and two from the oxygen), which satisfies Hückel's rule for aromaticity. tandfonline.comslideshare.netvaia.com This aromatic character confers considerable stability to the oxazole ring. numberanalytics.com

Electronic Properties and Intermolecular Interactions of Oxazole Derivatives

The electronic nature of the oxazole ring is characterized by a unique distribution of electron density. The high electronegativity of the oxygen atom leads to a non-uniform delocalization of the π-electrons. tandfonline.com This results in electron-rich regions around the nitrogen and oxygen atoms, making them potential sites for nucleophilic interactions.

Oxazole derivatives can participate in a variety of non-covalent intermolecular interactions, which are crucial for their biological activity and material properties. These interactions include:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. semanticscholar.org

π-π Stacking: The aromatic nature of the oxazole ring allows for π-π stacking interactions with other aromatic systems. rsc.org

Coordination Bonds and Ion-Dipole Interactions: The heteroatoms in the oxazole ring can also engage in these types of interactions. semanticscholar.org

Computational studies, such as Density Functional Theory (DFT), have been employed to further elucidate the electronic structure, reactivity, and quantitative structure-activity relationships (QSAR) of oxazole derivatives. researchgate.net These studies help in understanding properties like net charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity and designing new molecules with desired properties. researchgate.netacs.org

Contextualizing 2-(3-Cyanobenzoyl)oxazole within the Family of Substituted Oxazole Compounds

2-(3-Cyanobenzoyl)oxazole belongs to the class of 2-aroyloxazoles, which are characterized by a carbonyl group linking the oxazole ring at the 2-position to an aromatic ring. The synthesis of substituted oxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govmdpi.comresearchgate.net The substitution pattern on both the oxazole and the aromatic ring significantly influences the compound's chemical and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazole-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-7-8-2-1-3-9(6-8)10(14)11-13-4-5-15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKKDUMCRMAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=NC=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642084 | |

| Record name | 3-(1,3-Oxazole-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-89-2 | |

| Record name | 3-(2-Oxazolylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Oxazole-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 3 Cyanobenzoyl Oxazole and Its Derivatives

Reactivity of the Oxazole (B20620) Heterocyclic Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), making it susceptible to a variety of reactions that involve the disruption or transformation of the ring system. cutm.ac.inclockss.org The presence of the electron-withdrawing 2-(3-cyanobenzoyl) group further deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 position. pharmaguideline.com

Nucleophilic attack is a characteristic reaction of the oxazole ring, often leading to ring cleavage rather than direct substitution. pharmaguideline.com The C2 position is the most electron-deficient and, therefore, the most common site for nucleophilic attack. cutm.ac.inpharmaguideline.com This is further enhanced in 2-(3-Cyanobenzoyl)oxazole due to the attached electron-withdrawing group.

Upon attack by a nucleophile at the C2 position, the oxazole ring can open, forming various acyclic intermediates. pharmaguideline.com For instance, deprotonation at the C2 position using a strong base like butyllithium (B86547) can lead to the formation of a 2-lithio-oxazole, which is often unstable and can fragment into open-chain isocyanides. cutm.ac.inpharmaguideline.comwikipedia.org This ring-opened isonitrile is a versatile intermediate for further chemical transformations. wikipedia.org

Table 1: Summary of Nucleophilic Ring Opening Reactions of Oxazoles

| Reagent/Condition | Site of Attack | Intermediate/Product | Reference |

|---|---|---|---|

| Strong Base (e.g., BuLi) | C2 | 2-Lithio-oxazole | pharmaguideline.comwikipedia.org |

| Nucleophiles (e.g., NH₃) | C2 | Ring-opened intermediates | pharmaguideline.com |

| Oxidizing Agents (KMnO₄) | C4-C5 bond | Cleavage products | pharmaguideline.com |

The intermediates formed from the ring-opening of oxazoles can undergo subsequent recyclization to form new heterocyclic systems. researchgate.net This pathway provides a valuable method for transforming the oxazole core into other important heterocycles. For example, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles after the initial nucleophilic attack and ring cleavage. pharmaguideline.comtandfonline.com This demonstrates the utility of the oxazole ring as a synthon for a variety of other five-membered rings, including pyrroles, pyrazoles, and thiazoles. tandfonline.com

Oxazoles are versatile partners in cycloaddition reactions, serving as precursors to a wide range of other molecular structures. researchgate.net Their participation in these reactions is a key feature of their chemical reactivity.

[4+2] Cycloaddition (Diels-Alder Reaction): The oxazole ring can function as an azadiene in inverse-electron-demand Diels-Alder reactions. clockss.org This reaction is particularly effective with electron-rich or simple alkenes and alkynes as dienophiles, especially when the oxazole ring is substituted with electron-withdrawing groups. clockss.org The cycloaddition of oxazoles with alkenes is a well-established route to pyridines, while reaction with alkynes can yield furans. cutm.ac.inwikipedia.org The initial cycloadduct is often a bicyclic intermediate with an oxygen bridge, which can be unstable and rearrange to the final aromatic product. wikipedia.org

[3+2] Cycloaddition: Oxazoles can also participate in [3+2] cycloaddition reactions. For example, reactions with nitroso compounds can yield 2,5-dihydro-1,2,4-oxadiazoles through a formal [3+2] cycloaddition that involves an initial ring-opening of the oxazole. researchgate.net The van Leusen oxazole synthesis itself is considered a two-step [3+2] cycloaddition process. nih.gov These reactions provide access to various five-membered heterocyclic systems. researchgate.netorganic-chemistry.orgacs.orgacs.org

[2+2] and other Cycloadditions: Photoinduced [2+2] cycloadditions between oxazoles and dicarbonyl compounds like phenanthrenequinone (B147406) can occur, leading to the formation of oxetanes (the Paternò–Büchi reaction). acs.org In some cases, these reactions compete with [4+2] and even [4+4] cycloaddition pathways, with the outcome depending heavily on the substitution pattern of the oxazole ring. acs.org

Table 2: Cycloaddition Reactions of the Oxazole Ring

| Reaction Type | Reactant Partner | Resulting Structure | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | Alkene | Pyridine derivative | cutm.ac.inwikipedia.org |

| [4+2] Diels-Alder | Alkyne | Furan derivative | clockss.org |

| [3+2] Cycloaddition | Nitroso compound | Dihydro-oxadiazole | researchgate.net |

| [2+2] Paternò–Büchi | Dicarbonyl compound | Oxetane | acs.org |

Reactivity of the Cyanobenzoyl Substituent

The cyanobenzoyl portion of the molecule contains two reactive sites: the nitrile group and the benzoyl carbonyl group. These functional groups offer diverse opportunities for synthetic modification. google.com

The nitrile (cyano) group (C≡N) is strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.orgopenstax.org Its reactivity is a cornerstone of organic synthesis, allowing for its conversion into several other important functional groups. ebsco.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgopenstax.org The reaction proceeds through an intermediate amide, which is then further hydrolyzed. chemistrysteps.com This transformation would convert the 3-cyanobenzoyl group into a 3-carboxybenzoyl group.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com This reaction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group. libretexts.org This would transform the substituent into a 3-(aminomethyl)benzoyl group.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form imine anions, which upon hydrolysis yield ketones. chemistrysteps.com

The carbonyl group of the benzoyl moiety is a classic electrophilic center. Its reactivity is analogous to that of an acyl halide, making it a potent acylating agent. google.com It readily reacts with various nucleophiles.

Reaction with Alcohols: In the presence of a base or acid catalyst, the carbonyl center can react with alcohols in an esterification reaction to form an ester.

Reaction with Amines: The carbonyl group reacts with primary or secondary amines to form amides. This is a common and robust reaction for creating amide bonds. sigmaaldrich.comchemicalbook.com

Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzyl (B1604629) alcohol derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Metal-Mediated Reactions and Cross-Coupling Strategies

The oxazole ring is a versatile heterocyclic motif that can participate in various metal-mediated reactions and cross-coupling strategies, allowing for the further functionalization of molecules like 2-(3-Cyanobenzoyl)oxazole. The reactivity of the oxazole core is centered on its C-H bonds, which can be activated for carbon-carbon and carbon-heteroatom bond formation. Catalytic direct (hetero)arylation is a modern alternative to traditional cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi, as it avoids the pre-functionalization of the heterocyclic ring. nih.govbeilstein-journals.org

The most acidic proton on an unsubstituted oxazole ring is at the C2 position. nih.govbeilstein-journals.org However, in 2-(3-Cyanobenzoyl)oxazole, this position is already occupied. Therefore, direct C-H activation and subsequent cross-coupling reactions would preferentially occur at the C4 or C5 positions of the oxazole ring. Palladium and copper catalysts are commonly employed for these transformations. beilstein-journals.org For instance, palladium-catalyzed direct arylation can be used to introduce aryl or heteroaryl groups at the C5-position of the oxazole ring, offering a pathway to novel derivatives.

Beyond the oxazole core, the cyanobenzoyl moiety offers additional sites for metal-mediated transformations. The aromatic ring of the benzoyl group contains C-H bonds that can be functionalized through transition-metal-catalyzed C-H activation. Furthermore, should a halogen be introduced onto the benzoyl ring, it would become an excellent handle for classic cross-coupling reactions. The cyano group itself can also participate in or influence these reactions, although it is more commonly a site for functional group interconversion.

Common cross-coupling strategies applicable to the derivatization of the 2-(3-Cyanobenzoyl)oxazole scaffold include:

Suzuki-Miyaura Coupling: This reaction would involve a halogenated derivative of 2-(3-Cyanobenzoyl)oxazole reacting with a boronic acid in the presence of a palladium catalyst.

Stille Coupling: This involves the reaction of an organostannane with a halogenated or triflated derivative. The C2-stannyloxazole can be formed and used in Stille cross-coupling reactions with various (hetero)aryl iodides and bromides. nih.govbeilstein-journals.org

Negishi Coupling: This strategy uses an organozinc reagent to couple with a halide-substituted derivative, catalyzed by palladium or nickel. nih.gov

Copper-Mediated Coupling: Copper catalysis is often used for direct arylation and can be an effective method for functionalizing the oxazole ring. beilstein-journals.orgresearchgate.net

| Coupling Reaction | Required Substrate Modification | Coupling Partner | Typical Catalyst System | Potential Site of Reaction |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenation (e.g., Br, I) of the benzoyl or oxazole ring | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Benzoyl Ring, Oxazole C4/C5 |

| Stille | Halogenation of the benzoyl or oxazole ring | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Benzoyl Ring, Oxazole C4/C5 |

| Negishi | Halogenation of the benzoyl or oxazole ring | Organozinc (e.g., R-ZnCl) | Pd(dba)₂, SPhos | Benzoyl Ring, Oxazole C4/C5 |

| Direct C-H Arylation | None (uses native C-H bonds) | Aryl Halide | Pd(OAc)₂, CuI | Oxazole C5, Benzoyl Ring |

Functional Group Interconversions and Derivatization

The structure of 2-(3-Cyanobenzoyl)oxazole features two primary functional groups amenable to interconversion: the cyano group (-C≡N) and the ketone group (-C=O). These transformations allow for the synthesis of a wide array of derivatives with modified electronic and steric properties. vanderbilt.edu

Reactions of the Cyano Group: The nitrile (cyano) functionality is a versatile precursor to several other important chemical groups.

Reduction to Amine: The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, PtO₂). vanderbilt.edu This introduces a basic, nucleophilic center into the molecule.

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde (-CHO) can be accomplished using reagents such as diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu This allows for subsequent reactions like Wittig olefination or further reduction to an alcohol.

Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). This conversion fundamentally changes the electronic nature of the substituent from electron-withdrawing to a group capable of hydrogen bonding and salt formation.

Reactions of the Ketone Group: The benzoyl ketone provides a reactive site for nucleophilic addition and reduction.

Reduction to Alcohol: The ketone can be readily reduced to a secondary alcohol (-CH(OH)-) using mild reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. This transformation introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and a site for further esterification or etherification reactions.

These interconversions can be performed selectively, allowing for the targeted modification of one functional group while leaving the other intact, thereby providing access to a diverse library of 2-(3-Cyanobenzoyl)oxazole derivatives.

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Cyano (-C≡N) | Reduction (Full) | LiAlH₄; or H₂, PtO₂ | Aminomethyl (-CH₂NH₂) |

| Cyano (-C≡N) | Reduction (Partial) | DIBAL-H | Formyl (-CHO) |

| Cyano (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxyl (-COOH) |

| Ketone (-C=O) | Reduction | NaBH₄; or LiAlH₄ | Secondary Alcohol (-CH(OH)-) |

Stability and Degradation Mechanisms of Cyanobenzoyl Oxazoles

The stability of 2-(3-Cyanobenzoyl)oxazole is governed by the inherent properties of the oxazole ring and the attached cyanobenzoyl moiety. Oxazoles are generally considered to be thermally stable aromatic heterocycles. semanticscholar.org However, their stability can be compromised under certain chemical conditions, particularly strong acidic or basic aqueous environments.

The primary degradation pathway for the oxazole ring involves hydrolytic cleavage. While the oxazole ring itself is relatively robust, certain substitution patterns can render it more susceptible to ring-opening. For example, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown they are unstable towards hydrolytic ring-opening and decarboxylation. nih.gov Although 2-(3-Cyanobenzoyl)oxazole lacks these specific substituents, the principle of hydrolytic instability under harsh conditions remains a potential concern. Under strong acidic conditions, protonation of the oxazole nitrogen could activate the ring towards nucleophilic attack by water, leading to cleavage and the formation of an N-acyl amino ketone or related structures.

In addition to the oxazole core, the functional groups can also be points of degradation.

Hydrolysis of the Cyano Group: As mentioned in the previous section, the cyano group can be hydrolyzed to a carboxylic acid under prolonged exposure to acidic or basic conditions, which would alter the chemical identity of the compound.

Reactions at the Ketone Linkage: The ketone linkage between the oxazole and the phenyl ring is an amide-like bond within the heterocyclic system and could be susceptible to cleavage under forcing hydrolytic conditions, although this is generally less likely than ring-opening or nitrile hydrolysis.

The compound is expected to be stable under typical storage conditions (cool, dry, dark) and in neutral organic solvents. However, exposure to strong aqueous acids or bases, high temperatures in the presence of nucleophiles, or strong oxidizing or reducing conditions could lead to degradation.

| Condition | Expected Stability | Potential Degradation Pathway(s) |

|---|---|---|

| Neutral pH, Room Temperature | High | None expected |

| Strong Acid (e.g., conc. HCl, heat) | Low to Moderate | Hydrolysis of the cyano group; Hydrolytic opening of the oxazole ring |

| Strong Base (e.g., conc. NaOH, heat) | Low to Moderate | Hydrolysis of the cyano group; Potential for oxazole ring cleavage |

| Common Organic Solvents (e.g., DCM, THF, Acetone) | High | None expected |

| Strong Reducing Agents (e.g., LiAlH₄) | Unstable (Reacts) | Reduction of ketone and cyano groups |

| Elevated Temperature (in inert atmosphere) | High | Generally stable, as oxazoles are thermally robust semanticscholar.org |

Spectroscopic and Crystallographic Investigations of 2 3 Cyanobenzoyl Oxazole and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 2-(3-Cyanobenzoyl)oxazole is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts and data from analogous structures. amazonaws.comrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the 3-cyanobenzoyl group. The oxazole ring protons typically appear in the downfield region. The four aromatic protons of the disubstituted benzene (B151609) ring would exhibit a complex splitting pattern (multiplets) characteristic of a 1,3-disubstituted system.

Predicted NMR Data for 2-(3-Cyanobenzoyl)oxazole

Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Oxazole | ~7.3 - 7.5 | Doublet | H-5 |

| Oxazole | ~7.8 - 8.0 | Doublet | H-4 |

| Benzene Ring | ~7.7 - 8.5 | Multiplet | 4H, Ar-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Nitrile | ~117 - 119 | -C≡N |

| Aromatic/Heteroaromatic | ~125 - 145 | Ar-C, Oxazole-C |

| Oxazole C-2 | ~158 - 162 | O-C=N |

| Carbonyl | ~180 - 185 | -C=O |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.netnih.gov These two methods are complementary, as some molecular vibrations may be active in one technique but not the other. mdpi.comrsc.org

For 2-(3-Cyanobenzoyl)oxazole, the IR and Raman spectra would be expected to display characteristic absorption bands corresponding to the key functional groups. The most prominent peaks would be from the nitrile and carbonyl stretching vibrations, which are typically strong and sharp. Vibrations associated with the oxazole ring and the aromatic benzene ring would also be present. arkat-usa.orgniscair.res.in

Characteristic Vibrational Frequencies for 2-(3-Cyanobenzoyl)oxazole

Data is predicted based on typical functional group absorption regions.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1680 - 1660 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Oxazole Ring | C=N Stretch | 1580 - 1550 | Medium |

| Oxazole Ring | Ring Stretch (C-O) | 1350 - 1250 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from π to π* orbitals in conjugated systems. The structure of 2-(3-Cyanobenzoyl)oxazole, featuring two aromatic rings connected by a carbonyl group, forms a conjugated system that is expected to absorb UV radiation. nih.gov The absorption maximum (λmax) provides insight into the extent of conjugation and the electronic nature of the molecule.

Many oxazole-containing compounds are known to be fluorescent, meaning they absorb light at one wavelength and re-emit it at a longer wavelength. researchgate.net This property is highly dependent on the molecular structure and its environment. It is plausible that 2-(3-Cyanobenzoyl)oxazole would exhibit fluorescence, a property that could be investigated through fluorescence spectroscopy to determine its emission spectrum and quantum yield.

Predicted Photophysical Properties for 2-(3-Cyanobenzoyl)oxazole

Values are estimates based on similar aromatic ketone and heterocyclic structures.

| Parameter | Predicted Value/Property |

| λmax (Absorption) | ~260 - 320 nm |

| Molar Absorptivity (ε) | High, due to π-π* transitions |

| Emission | Potential for fluorescence in the UV or visible region |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. niscair.res.in High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The molecular formula of 2-(3-Cyanobenzoyl)oxazole is C₁₁H₆N₂O₂, corresponding to a molecular weight of approximately 198.18 g/mol . Upon ionization in the mass spectrometer, the molecular ion (M⁺) would undergo fragmentation. Common fragmentation pathways for aromatic ketones involve alpha-cleavage on either side of the carbonyl group. miamioh.eduopenstax.org This would lead to the formation of characteristic fragment ions.

Predicted Mass Spectrometry Data for 2-(3-Cyanobenzoyl)oxazole

Molecular Weight (C₁₁H₆N₂O₂) = 198.04 g/mol (monoisotopic)

| m/z | Possible Fragment | Fragmentation Pathway |

| 198 | [C₁₁H₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₀H₆N₂O]⁺ | Loss of Carbon Monoxide (CO) |

| 129 | [C₈H₄NO]⁺ | α-cleavage, loss of oxazolyl radical |

| 102 | [C₇H₄N]⁺ | Formation of cyanophenyl cation |

| 69 | [C₃H₂NO]⁺ | Formation of oxazolyl cation |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. researchgate.net It serves as a crucial check for purity and confirms that the empirical formula of the synthesized compound matches the theoretical formula. abacus-lab.de The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and measured to calculate the original elemental composition. nih.govcolorado.edumeasurlabs.com

For 2-(3-Cyanobenzoyl)oxazole (C₁₁H₆N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₁₁H₆N₂O₂

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 66.67% |

| Hydrogen | H | 1.008 | 3.05% |

| Nitrogen | N | 14.007 | 14.14% |

| Oxygen | O | 15.999 | 16.15% |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. st-andrews.ac.uknih.gov

Crystal System and Space Group Determination

The crystal system and space group of a molecule are fundamental parameters that define its packing arrangement in the solid state. For analogues of 2-(3-cyanobenzoyl)oxazole, common crystal systems observed are monoclinic and triclinic, which are typical for organic molecules of this nature that lack high symmetry.

For instance, the benzoxazole (B165842) derivative (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile crystallizes in the monoclinic system with the space group P2₁/c. scispace.com Similarly, other studies on 2-substituted benzoxazole derivatives have reported crystallization in the triclinic system with the P-1 space group. nih.govnih.govresearchgate.net The choice of space group is influenced by the molecule's symmetry and the efficiency of its packing in the crystal lattice. The P-1 space group is centrosymmetric and common for molecules that pack in inversion-related pairs, while P2₁/c is also a common centrosymmetric space group for organic compounds. Given the structure of 2-(3-cyanobenzoyl)oxazole, it is probable that it would crystallize in one of these common, lower-symmetry space groups.

Below is a table summarizing the crystallographic data for representative analogue compounds.

| Compound | Formula | Crystal System | Space Group | Reference |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | C₁₅H₉ClN₄O | Triclinic | P-1 | nih.govresearchgate.net |

| 2-[(arylidene) cyanomethyl] benzoxazoles | C₁₇H₁₀N₂O₃ | Triclinic | P-1 | nih.govnih.gov |

| (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile | C₁₇H₁₂N₂O | Monoclinic | P2₁/c | scispace.com |

| 5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | C₁₁H₈N₄OS | Orthorhombic | Pca2₁ | nih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π)

Hydrogen Bonding: Although the target molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected to be significant. The nitrogen atom of the cyano group and the oxazole ring, along with the oxygen atoms of the carbonyl and oxazole groups, can act as hydrogen bond acceptors. Studies on related benzoxazole derivatives have identified C-H···N and C-H···C interactions as key components of their crystal packing. nih.govnih.govresearchgate.net In other oxazole derivatives, C-H···O hydrogen bonds have been shown to link molecules into three-dimensional networks. nih.gov

π-π Stacking: Aromatic systems like the benzoyl and oxazole rings are prone to engage in π-π stacking interactions. These interactions are critical for stabilizing the crystal structure. The stacking can occur between identical or different aromatic rings, contributing significantly to the cohesion of the crystal lattice. mdpi.com Research on related compounds has demonstrated π-π interactions between parallel isoxazol rings with centroid-to-centroid distances around 3.49 Å. mdpi.com In some cases, stacking interactions have been observed between thiadiazole rings in the solid state. researchgate.net

C-H···π Interactions: This type of weak hydrogen bond, where a C-H bond interacts with the electron cloud of an aromatic π-system, is another important stabilizing force. The aromatic rings of the cyanobenzoyl and oxazole moieties can act as π-acceptors for hydrogen atoms from neighboring molecules. These interactions, along with π-π stacking, often direct the layered assembly of molecules in the crystal. researchgate.net The nature of these interactions is primarily dispersive, though an electrostatic component can be present, particularly with acidic C-H bonds. mdpi.comresearchgate.net

The cyano group itself is a versatile participant in intermolecular interactions, capable of engaging in dipole-dipole interactions with other cyano groups and forming halogen bonds (e.g., C≡N···Cl). mdpi.comsemanticscholar.orgrsc.orgresearchgate.net

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state represents a low-energy state influenced by both intramolecular forces and intermolecular packing forces. For 2-(3-cyanobenzoyl)oxazole, key conformational features would include the planarity of the ring systems and the dihedral angle between them.

The oxazole ring itself is an essentially planar aromatic system. nih.gov The benzoyl group attached to it will have a specific orientation. The dihedral angle between the plane of the cyanophenyl ring and the plane of the oxazole ring is a critical conformational parameter. In analogues, dihedral angles between aromatic rings can vary significantly. For example, in one oxazole derivative, the isoxazol and phenyl rings are oriented at a dihedral angle of 14.84°. nih.gov In another, the phenyl and oxazole rings have dihedral angles of 24.6° and 26.8° in two independent molecules within the asymmetric unit. nih.gov

The linkage between the carbonyl group and the oxazole ring allows for rotational freedom. In the solid state, the molecule will adopt a conformation that optimizes packing efficiency and maximizes stabilizing intermolecular interactions. Studies on 2-substituted benzoxazoles have revealed both cisoid and trans configurations between different functional groups, highlighting the conformational flexibility that can be "frozen" in the crystalline state. nih.govnih.govresearchgate.net The planarity of the benzoxazole moiety in these analogues is generally high, with only minor deviations of atoms from the mean plane. nih.gov The specific conformation adopted by 2-(3-cyanobenzoyl)oxazole will ultimately determine how efficiently it can form the hydrogen bonds and π-stacking interactions discussed previously.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

In studies of related oxazole and nitrile-containing compounds, the most significant contributions to the crystal packing typically come from H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions. nih.govnih.gov

H···H contacts often constitute the largest percentage, reflecting the abundance of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O and N···H/H···N contacts appear as distinct "spikes" on the fingerprint plots and represent the crucial C-H···O and C-H···N hydrogen bonds.

C···H/H···C contacts are indicative of C-H···π interactions.

C···C contacts can signify the presence of π-π stacking interactions.

The table below presents the percentage contributions of the most important intermolecular contacts derived from Hirshfeld surface analysis for several analogue compounds.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Reference |

| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} | 53.6 | 17.7 | 20.8 | 4.5 | nih.gov |

| 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule I) | 26.6 | - | 19.3 | 24.1 | nih.gov |

| 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule II) | 25.3 | - | 21.0 | 24.1 | nih.gov |

On a dnorm mapped Hirshfeld surface, short intermolecular contacts (like hydrogen bonds) appear as distinct red regions, indicating that the distance between interacting atoms is shorter than the sum of their van der Waals radii. nih.gov

Advanced Applications of 2 3 Cyanobenzoyl Oxazole and Its Derivatives in Chemical Research

Role in Medicinal Chemistry and Drug Discovery Platforms

The oxazole (B20620) nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in a variety of biologically active compounds and approved drugs. semanticscholar.org Its derivatives are capable of forming diverse non-covalent bonds with enzymes and receptors, leading to a broad range of biological effects. semanticscholar.orgresearchgate.net This versatility makes the oxazole framework, such as that in 2-(3-Cyanobenzoyl)oxazole, a valuable platform for designing new chemical entities in drug discovery. nih.gov

Enzyme Inhibition Studies (e.g., Protein Kinases, Cyclooxygenase, Acetylcholterase)

Oxazole derivatives have been identified as inhibitors of several important enzyme classes. The substitution pattern on the oxazole ring is crucial in determining their biological activities. nih.gov For instance, certain oxazole-containing compounds have been developed as potent inhibitors of key enzymes implicated in disease.

Protein Kinase Inhibition : Mubritinib is a tyrosine kinase inhibitor that features an oxazole core, demonstrating the scaffold's utility in developing anticancer agents that target signaling pathways. nih.gov The cyanobenzoyl group in 2-(3-Cyanobenzoyl)oxazole could potentially engage in interactions within the ATP-binding site of protein kinases, a common strategy for inhibitor design.

Cyclooxygenase (COX) Inhibition : Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), contains an oxazole ring and functions by inhibiting cyclooxygenase (COX) enzymes. nih.gov This highlights the potential for oxazole derivatives to be developed as anti-inflammatory agents.

Acetylcholinesterase (AChE) Inhibition : While specific studies on 2-(3-Cyanobenzoyl)oxazole are not prevalent, the broader class of nitrogen-containing heterocyclic compounds is actively investigated for acetylcholinesterase inhibition in the context of Alzheimer's disease. The structural features of the cyanobenzoyl-oxazole scaffold could be optimized to interact with the active site of AChE.

| Enzyme Target | Example Oxazole-Based Drug | Therapeutic Area |

| Tyrosine Kinase | Mubritinib nih.gov | Oncology |

| Cyclooxygenase (COX) | Oxaprozin nih.gov | Anti-inflammatory |

| Acetylcholinesterase | (Not specified) | Neurodegenerative Disease |

Development of Novel Bioactive Scaffolds and Therapeutic Agents

The oxazole ring serves as a fundamental building block for the creation of new therapeutic agents. semanticscholar.org Its stable aromatic nature and capacity for functionalization allow medicinal chemists to design and synthesize libraries of compounds for screening against various diseases. Porous scaffolds, often constructed from bioactive materials, are crucial in tissue engineering, and while not directly related to small molecules like 2-(3-Cyanobenzoyl)oxazole, the concept of a "scaffold" in medicinal chemistry refers to a core molecular structure upon which new drugs are built. nih.govmdpi.com

Naturally occurring marine products often contain the 1,3-oxazole motif and exhibit potent biological properties, including cytotoxic, antibacterial, and antiviral activities, providing inspiration for synthetic derivatives. mdpi.comresearchgate.net The synthesis of novel oxazole derivatives is an active area of research, aiming to produce compounds with improved efficacy and novel mechanisms of action for a wide range of diseases, including cancer, diabetes, and microbial infections. nih.govresearchgate.net

Bioisosteric Applications in Lead Compound Optimization

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a key tool in drug design. The oxazole ring is considered a valuable bioisostere. nih.gov Its electronic and steric properties allow it to replace other chemical groups to improve a drug candidate's pharmacokinetic or pharmacodynamic profile. For example, the oxazole moiety can be used to modulate properties like metabolic stability, solubility, and target-binding affinity. The five-membered heterocyclic ring of oxazole, with its specific arrangement of nitrogen and oxygen atoms, can mimic the spatial and electronic features of other functional groups, aiding in the optimization of lead compounds into clinical candidates. nih.gov

Contributions to Agrochemical Research

Oxazole derivatives are not only significant in medicine but also play a vital role in agriculture. bohrium.com They form the basis for a variety of agrochemicals, including fungicides, insecticides, and herbicides. bohrium.commdpi.com The benzoxazole (B165842) structure, a fused version of the oxazole ring, is also important in the development of new pesticides. mdpi.com The unique chemical properties of the oxazole ring allow for the creation of compounds with high efficacy against pests and weeds, contributing to crop protection and food security.

Pesticidal and Herbicidal Activities

The oxazole scaffold is integral to the discovery of new pesticides. bohrium.com Research has shown that compounds incorporating this ring system can exhibit potent activity against a range of agricultural pests and weeds.

Pesticidal Activity : Oxazole derivatives have demonstrated insecticidal and acaricidal properties. bohrium.com The mechanism of action can vary, with some compounds acting as chitin synthesis inhibitors in mites. bohrium.com Related heterocyclic compounds, such as 1,3,4-oxadiazoles, have also been investigated for their insecticidal effects against pests like the armyworm. researchgate.net

Herbicidal Activity : Certain oxazole compounds show significant herbicidal activity against various weeds. bohrium.com For instance, pyroxasulfone is a pre-emergence herbicide containing a 4,5-dihydro-1,2-oxazole ring that is effective against grass and broadleaf weeds. nih.gov Similarly, benzoxazole derivatives have been explored as phytotoxic agents, with some showing higher inhibition of seed germination than commercial herbicides. nih.gov The development of new herbicides is critical for managing weed resistance. mdpi.commdpi.com

| Activity | Target Organism Example | Related Compound Class |

| Insecticidal | Armyworm (Leucania separata) | 1,3,4-Oxadiazoles researchgate.net |

| Herbicidal | Grass and broadleaf weeds | Dihydro-1,2-oxazoles (e.g., Pyroxasulfone) nih.gov |

| Fungicidal | Various plant pathogens | Oxadiazoles nih.gov |

Plant Growth Regulation

Beyond pest and weed control, oxazole derivatives have been investigated as plant growth regulators. omicsonline.orgiomcworld.org These compounds can influence various aspects of plant development, such as seed germination and seedling growth. researchgate.net Studies have shown that certain oxazole and oxazolopyrimidine derivatives can stimulate an increase in the length of shoots and the total number and length of roots in oilseed rape seedlings. researchgate.net This cytokinin-like activity suggests that these compounds could be used to enhance crop growth and productivity. omicsonline.org The specific effects often depend on the substituents on the oxazole ring and the concentration at which they are applied. omicsonline.orgresearchgate.net

Applications in Materials Science and Polymer Chemistry

The distinct molecular architecture of 2-(3-Cyanobenzoyl)oxazole, featuring a π-conjugated system with both electron-donating (oxazole) and electron-withdrawing (cyanobenzoyl) characteristics, underpins its potential utility in materials science. This structure is conducive to intramolecular charge transfer (ICT), a key phenomenon in the design of advanced materials with tailored optical and electronic properties.

Optoelectronic Materials and Dyes

Derivatives of 2-(3-Cyanobenzoyl)oxazole are promising candidates for the development of optoelectronic materials and fluorescent dyes. The oxazole scaffold itself can act as either an electron-donating or withdrawing group depending on its substitution, facilitating the creation of strong donor-π-acceptor (D-π-A) structures. mdpi.com This electronic flexibility allows for the tuning of photophysical properties such as absorption and emission wavelengths.

The incorporation of π-conjugated spacers at the 2- or 5-position of a 2,5-disubstituted aryloxazole can lead to new series of fluorescent dyes. nih.gov These dyes can exhibit emissions across the visible spectrum, significant Stokes shifts, and strong solvatochromic fluorescence. nih.gov The presence of the cyanobenzoyl group, a strong electron-withdrawing group, can further enhance these properties by promoting ICT. This makes derivatives of 2-(3-Cyanobenzoyl)oxazole suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The photophysical properties of such dyes are highly dependent on the molecular structure and the surrounding environment.

Table 1: Photophysical Properties of Representative π-conjugated Oxazole Dyes

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent |

| 2-Styryloxazole Derivative | 350 | 450 | 100 | Dichloromethane |

| 2-Alkynyloxazole Derivative | 330 | 410 | 80 | Dichloromethane |

| Diaryloxazole Derivative | 380 | 465 | 85 | Dichloromethane |

Note: Data is for representative π-conjugated oxazole dyes and not specifically for 2-(3-Cyanobenzoyl)oxazole. The properties of 2-(3-Cyanobenzoyl)oxazole derivatives would be influenced by the specific substituents.

Functional Materials Development (e.g., Semiconductors, Liquid Crystals)

The development of functional materials such as organic semiconductors and liquid crystals can benefit from the structural features of 2-(3-Cyanobenzoyl)oxazole derivatives. The rigid, aromatic nature of the molecule, combined with the strong dipole moment induced by the cyano group, are desirable characteristics for creating ordered molecular assemblies.

In the realm of organic semiconductors, the cyanobenzoyl moiety can enhance electron-accepting properties, which is crucial for n-type semiconductor behavior. While specific studies on 2-(3-Cyanobenzoyl)oxazole are limited, research on benzothiadiazole derivatives, which also possess electron-accepting properties, has shown their potential as organic semiconductors for thin-film transistors. rsc.org

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The 2-(3-Cyanobenzoyl)oxazole scaffold serves as a versatile building block in complex organic synthesis due to the presence of multiple reactive sites. The oxazole ring and the cyanobenzoyl group offer opportunities for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures.

The oxazole ring can participate in various reactions, including cycloadditions and metal-catalyzed cross-coupling reactions. nih.gov For instance, the C-H bonds of the oxazole ring can be functionalized through direct arylation, providing a pathway to more complex substituted oxazoles. nih.gov The van Leusen oxazole synthesis is a notable method for constructing the oxazole ring itself from aldehydes and tosylmethyl isocyanide (TosMIC), and this reaction can be adapted to create highly substituted oxazoles. researchgate.net

The cyanobenzoyl moiety also offers synthetic versatility. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization. The ketone group can undergo a range of classical carbonyl reactions. This dual functionality makes 2-(3-Cyanobenzoyl)oxazole a useful synthon for the preparation of diverse heterocyclic compounds and complex natural product analogues. The stepwise functionalization of both the oxazole and the cyanobenzoyl parts allows for a modular approach to the synthesis of target molecules with desired properties.

Catalytic Applications in Organic Transformations

The nitrogen atom in the oxazole ring of 2-(3-Cyanobenzoyl)oxazole can act as a ligand for metal centers, opening up possibilities for its use in catalysis. The design of metal-ligand complexes is a cornerstone of modern catalytic science, and oxazole-containing ligands have shown promise in various transformations.

Metal-Ligand Design for Specific Catalytic Reactions

Oxazole-based ligands have been successfully employed in a range of catalytic reactions. For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene polymerization and copolymerization. nih.gov The electronic and steric properties of the oxazole ligand can be tuned by modifying the substituents, which in turn influences the activity and selectivity of the metal catalyst. The cyanobenzoyl group in 2-(3-Cyanobenzoyl)oxazole would act as an electron-withdrawing group, which could modulate the electron density at the metal center and thereby affect its catalytic performance. The design of chiral oxazole-containing ligands is also a significant area of research for asymmetric catalysis.

Table 2: Examples of Metal-Catalyzed Reactions Using Oxazole-Based Ligands

| Metal | Ligand Type | Reaction |

| Vanadium | Oxazole-oxazoline | Ethylene Polymerization |

| Palladium | Bis(oxazoline) | Asymmetric Allylic Alkylation |

| Copper | Pyridyl-oxazole | Asymmetric Henry Reaction |

Note: This table provides general examples of catalysis with oxazole-based ligands and does not specifically include 2-(3-Cyanobenzoyl)oxazole.

Photocatalysis

While the direct application of 2-(3-Cyanobenzoyl)oxazole in photocatalysis is not extensively documented, its structural features suggest potential in this area. Photocatalysis often relies on molecules that can absorb light and then participate in electron transfer processes. The donor-acceptor nature of 2-(3-Cyanobenzoyl)oxazole could facilitate the generation of charge-separated excited states upon photoexcitation, which is a key step in many photocatalytic cycles.

Furthermore, photocatalysis is a powerful tool for the synthesis of oxazole derivatives themselves. For example, the photocatalytic benzylic C-H oxidation and cyclization of enaminones can afford polysubstituted oxazoles under mild conditions. mdpi.com This highlights the interplay between photocatalysis and the synthesis of the very compounds that might have future photocatalytic applications. The development of photocatalytic systems based on earth-abundant metals is an active area of research, and tailored organic ligands like derivatives of 2-(3-Cyanobenzoyl)oxazole could play a crucial role in the design of next-generation photocatalysts. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Cyanobenzoyl)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxazole derivatives often employs cyclization or acylation strategies. For 2-(3-Cyanobenzoyl)oxazole, two primary routes are applicable:

Robinson-Gabriel Synthesis : Cyclization of α-acylamino ketones using dehydrating agents like POCl₃. For example, substituting the benzoyl group with a cyanobenzoyl moiety requires careful control of stoichiometry and temperature (60–80°C) to avoid side reactions .

Acylaminoacylation : Reaction of aromatic hydrocarbons with substituted oxazolones in the presence of Lewis acids (e.g., AlCl₃). The electron-withdrawing cyano group on the benzoyl ring may necessitate extended reaction times (12–24 hrs) to achieve >70% yield .

- Key Factors : Solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading (AlCl₃ at 1.5–2.0 eq.), and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for optimal yields .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 2-(3-Cyanobenzoyl)oxazole?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the oxazole ring protons (δ 7.5–8.5 ppm) and cyanobenzoyl carbonyl (δ 165–170 ppm). Coupling patterns distinguish substituent positions .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal non-coplanarity between the oxazole and cyanobenzoyl groups, with dihedral angles ~70–80°, impacting electronic conjugation .

- IR Spectroscopy : Stretching vibrations for C≡N (2220–2240 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) confirm functional group integrity .

Q. How does the cyanobenzoyl substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The cyano group enhances electrophilicity, facilitating nucleophilic substitution at the benzoyl ring. In drug design:

- Bioisosteric Replacement : The cyano group mimics nitro or carbonyl groups, improving metabolic stability compared to nitro derivatives .

- Binding Affinity : Docking studies (e.g., AutoDock Vina) show the cyanobenzoyl moiety forms π-π stacking with aromatic residues (e.g., Phe360 in kinase targets) and hydrogen bonds via the nitrile .

Advanced Research Questions

Q. How do electronic effects of the cyanobenzoyl group modulate excited-state intramolecular proton transfer (ESIPT) in 2-(3-Cyanobenzoyl)oxazole?

- Methodological Answer : The electron-withdrawing cyano group reduces charge transfer (CT) character in the S₁ state, increasing ESIPT energy barriers. Computational modeling (TDDFT/B3LYP/6-31+G(d)) reveals:

- Red-Shifted Emission : Benzannulation at the oxazole ring minimally shifts emission (Δλ < 10 nm) but stabilizes the keto tautomer via intramolecular H-bonding (O–H···N≡C) .

- Barrier Analysis : Energy barriers for proton transfer rise from ~3 kcal/mol (unsubstituted oxazole) to ~6 kcal/mol (cyanobenzoyl derivative), attributed to reduced aromaticity in the excited state .

Q. How can conflicting synthetic yields (e.g., 56% vs. 95%) for analogous oxazoles be resolved through mechanistic analysis?

- Methodological Answer : Contradictions arise from competing pathways (e.g., over-oxidation or dimerization). Mitigation strategies include:

- Kinetic Control : Lowering reaction temperature (e.g., 0°C for AlCl₃-mediated acylation) to favor mono-substitution over side reactions .

- Catalyst Screening : Replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃) reduces electrophilic aromatic substitution byproducts .

- Case Study : Trace yields in nitro-substituted analogs (e.g., 2-(4-Nitrophenyl)-5-phenyloxazole) are attributed to steric hindrance;改用 microwave-assisted synthesis (100°C, 10 min) improves yields to ~40% .

Q. What computational approaches best predict the solid-state packing and optoelectronic properties of 2-(3-Cyanobenzoyl)oxazole?

- Methodological Answer :

- Crystal Packing : DFT-D3 (dispersion-corrected) simulations replicate van der Waals-dominated packing, with intermolecular distances ~3.1–3.3 Å, validated against XRD data .

- Charge Transport : Marcus theory calculations (using VASP) estimate hole mobility (µₕ ≈ 0.05 cm²/V·s) and electron mobility (µₑ ≈ 0.02 cm²/V·s), indicating ambipolar behavior .

Q. How does the compound’s stability under physiological conditions impact its utility as a fluorescent probe?

- Methodological Answer :

- Hydrolytic Stability : PBS buffer (pH 7.4, 37°C) assays show <5% degradation over 24 hrs, attributed to the oxazole ring’s resistance to nucleophilic attack .

- Photostability : Continuous UV irradiation (365 nm, 6 hrs) causes <10% fluorescence loss, outperforming fluorescein derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.